![molecular formula C20H16F3NO5S2 B2355328 Methyl 4-(4-methylphenyl)-3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate CAS No. 959529-86-3](/img/structure/B2355328.png)

Methyl 4-(4-methylphenyl)-3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

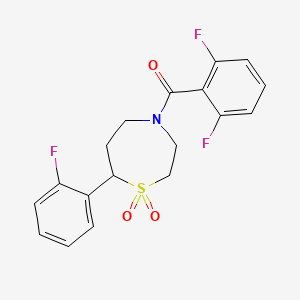

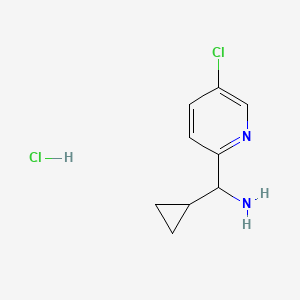

The compound is a complex organic molecule with several functional groups. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a sulfonyl group (-SO2-), and a trifluoromethoxy group (-OCF3), among others. These functional groups could potentially give the compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring, the sulfonyl group, and the trifluoromethoxy group would all contribute to the overall shape and electronic structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all play a role. For example, the trifluoromethoxy group is quite electronegative, which could make the compound polar .Applications De Recherche Scientifique

Synthesis Techniques

The compound has been involved in synthesis studies focusing on the development of novel methodologies. For instance, Stephens et al. (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, highlighting a convenient route to 4-arylsulfonyl-3-carboxamidothiophenes, which are structurally related to the compound (Stephens, Price, & Sowell, 1999).

Structural Analysis

Ramazani et al. (2011) conducted a study on the single crystal X-ray structure of a compound closely related to Methyl 4-(4-methylphenyl)-3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate, providing valuable insights into its molecular structure and potential applications in material science and drug design (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Properties and Applications

Abaee and Cheraghi (2013) explored a four-component Gewald reaction under organocatalyzed aqueous conditions, which is relevant for the synthesis of compounds including Methyl 4-(4-methylphenyl)-3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate. This method demonstrates the compound's role in facilitating efficient chemical reactions at room temperature, indicating its potential for industrial application in synthesizing various thiophene derivatives (Abaee & Cheraghi, 2013).

Novel Applications in Drug Development

Research by Toth et al. (2016) on peroxisome proliferator-activated receptor (PPAR) β/δ inverse agonists, based on structurally related ligands to this compound, underscores its significance in the development of new therapeutic agents. This study indicates the compound's utility in understanding physiological and pathophysiological processes, highlighting its potential in biomedical research (Toth et al., 2016).

Material Science and Polymer Research

Miyatake et al. (1997) investigated the synthesis and properties of polyacetylenes bearing an amino group, which could be applied in chirality assignment of carboxylic acids by circular dichroism. This research points to the compound's applicability in creating novel materials with specific optical properties, useful in both material science and analytical chemistry (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).

Mécanisme D'action

Target of Action

It is known that similar compounds interact witharylthiolate anions . These anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone , which is structurally similar to the compound .

Mode of Action

The compound likely interacts with its targets through a process known as intramolecular single electron transfer (SET) . This process is facilitated under visible light irradiation . The SET reaction leads to the trifluoromethylation of thiophenols , which could be a key step in the compound’s mode of action.

Biochemical Pathways

The compound’s interaction with arylthiolate anions and the subsequent trifluoromethylation of thiophenols suggest that it may influence pathways involving these molecules .

Result of Action

The trifluoromethylation of thiophenols suggests that it may induce changes at the molecular level .

Action Environment

The compound’s mode of action is facilitated under visible light irradiation , suggesting that light exposure could be a significant environmental factor.

Propriétés

IUPAC Name |

methyl 4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO5S2/c1-12-3-5-13(6-4-12)16-11-30-17(19(25)28-2)18(16)31(26,27)24-14-7-9-15(10-8-14)29-20(21,22)23/h3-11,24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTWSPZEDDIVPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)

![methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2355249.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)

![7-acetyl-3-(4-methoxyphenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355256.png)

![4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B2355259.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2355261.png)